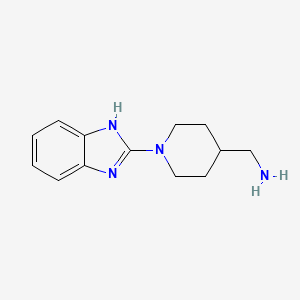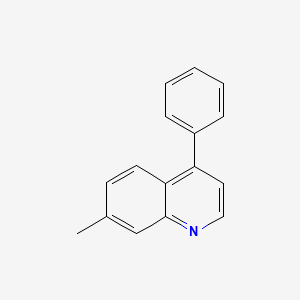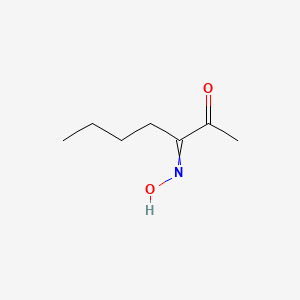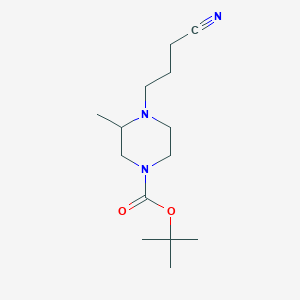
ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with two keto groups and an ester functional group. It is often used in organic synthesis and research due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and heating . Another method involves the condensation of ethyl acetoacetate with formaldehyde and piperidine, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The processes often involve standard organic synthesis techniques, including esterification, cyclization, and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The keto groups and ester functional group make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, substitution, and cyclization reactions, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate can be compared with similar compounds such as:
Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): This compound has a similar cyclohexane ring structure but with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H14O4 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4,6-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h6,9H,3-5H2,1-2H3 |
Clave InChI |
TZJGKEPNZDAOES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CC(=O)CC1=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Difluoro-4-[(methoxycarbonyl)amino]pentanoic acid](/img/structure/B8601737.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysen-9-ol](/img/structure/B8601739.png)







